

The Pharmacodynamics of c-Met-IN-12: A Technical Guide

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Compound of Interest

Compound Name: *c-Met-IN-12*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of **c-Met-IN-12**, a potent and selective type II c-Met kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Core Pharmacodynamic Profile of c-Met-IN-12

c-Met-IN-12 (also referred to as compound 4r) is an orally active small molecule inhibitor of the c-Met receptor tyrosine kinase.^[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.^{[1][2][3]} **c-Met-IN-12** has demonstrated significant anti-tumor efficacy in preclinical models.^{[1][2]}

Quantitative Pharmacodynamic Data

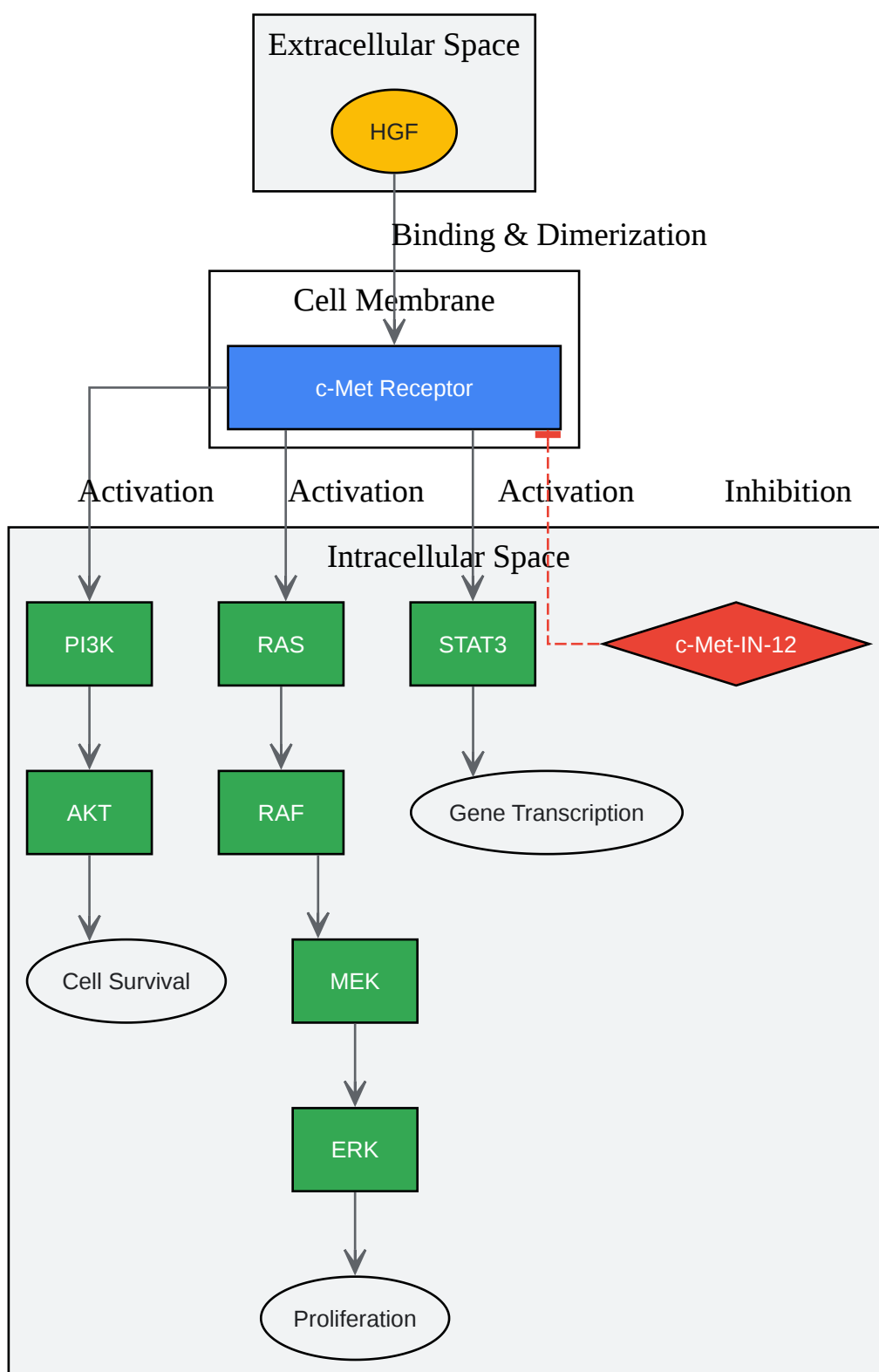
The following tables summarize the key quantitative data reported for **c-Met-IN-12**.

Parameter	Value	Description
c-Met Kinase Inhibition (IC50)	10.6 nM	The half-maximal inhibitory concentration against the c-Met kinase enzyme.[1]
Kinase Selectivity	>80% inhibition at 1 μ M	High inhibitory activity against AXL, Mer, and TYRO3 kinases at a concentration of 1 μ M.[1]
In Vivo Efficacy	93% Tumor Growth Inhibition	In a U-87MG human glioblastoma xenograft model at a dose of 45 mg/kg, administered orally once daily for 21 days.[1][2]

Signaling Pathway Inhibition

c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion. In many cancers, aberrant c-Met activation drives tumor growth and metastasis.

c-Met-IN-12, as a type II inhibitor, is designed to bind to the inactive conformation of the c-Met kinase domain, preventing its activation and subsequent downstream signaling.



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Figure 1: c-Met Signaling Pathway and Inhibition by **c-Met-IN-12**.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of **c-Met-IN-12**.

In Vitro c-Met Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **c-Met-IN-12** against the c-Met kinase.

Methodology:

- Reagents: Recombinant human c-Met kinase domain, ATP, and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
- Assay Buffer: A buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA is typically used.
- Procedure: a. The c-Met enzyme is incubated with varying concentrations of **c-Met-IN-12** in the assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. c. The plate is incubated at 30°C for a defined period (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, or by using a phosphospecific antibody in an ELISA format.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of **c-Met-IN-12** relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **c-Met-IN-12** in a human glioblastoma xenograft model.

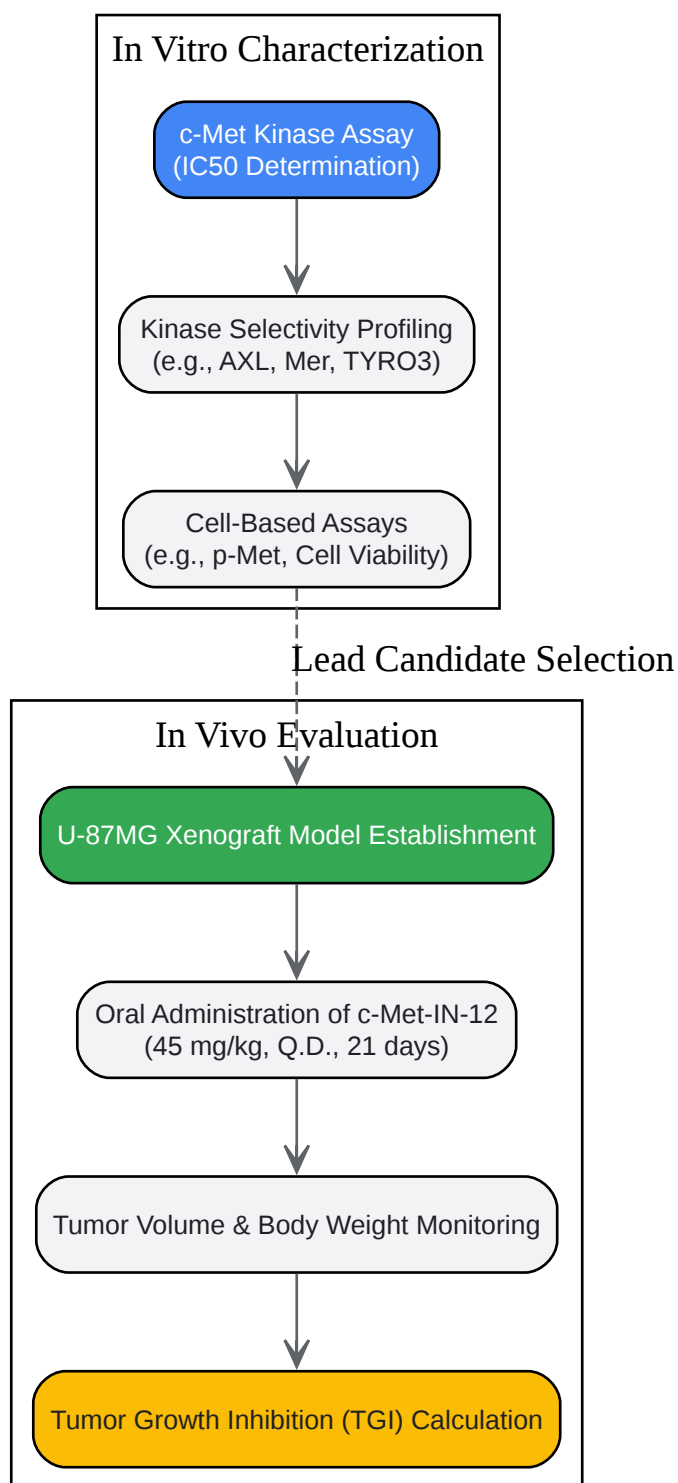
Methodology:

- Cell Line: U-87MG human glioblastoma cells.

- Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old.
- Tumor Implantation: a. U-87MG cells are harvested during their exponential growth phase. b. A suspension of cells (e.g., 5×10^6 cells in 100 μ L of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
- Treatment: a. When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. b. **c-Met-IN-12** is administered orally (p.o.) once daily (Q.D.) at a dose of 45 mg/kg for 21 consecutive days. The vehicle control group receives the formulation solution without the active compound.
- Efficacy Assessment: a. Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2)/2$. b. Body weight and general health of the mice are monitored throughout the study.
- Data Analysis: The tumor growth inhibition (TGI) percentage is calculated at the end of the study using the formula: $\text{TGI (\%)} = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the pharmacodynamic characterization of a novel c-Met inhibitor like **c-Met-IN-12**.



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Figure 2: Experimental Workflow for **c-Met-IN-12** Pharmacodynamics.

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